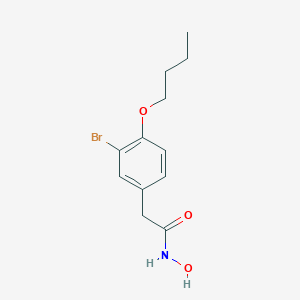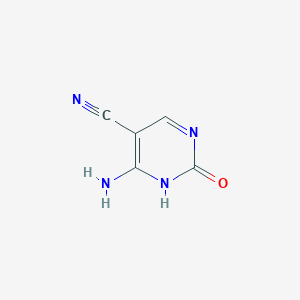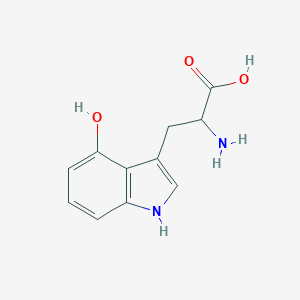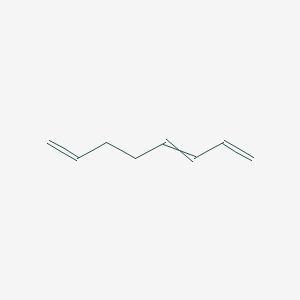
Octa-1,3,7-triene
Übersicht
Beschreibung
Octa-1,3,7-triene is a natural product found in Carica papaya . It is also known as α-Ocimene .
Synthesis Analysis
The preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalysed by a rhodium (I) complex has been reported . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Molecular Structure Analysis
The molecular formula of Octa-1,3,7-triene is C8H12 . The InChI representation is InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-5,7H,1-2,6,8H2 .Chemical Reactions Analysis
The mechanisms of [3s,5s]-sigmatropic shifts of Octa-1,3,7-triene have been elaborated using B3LYP and BPW91 density functional theory and CASPT2 methods . These orbital symmetry forbidden rearrangements are stepwise, involving diradical intermediates .Physical And Chemical Properties Analysis
Octa-1,3,7-triene has a molecular weight of 108.18 g/mol . It has a topological polar surface area of 0 Ų . The compound has 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Octa-1,3,7-triene's reactivity and structural properties have been studied, revealing its involvement in rapidly reversible degenerate Cope rearrangements. This indicates potential applications in synthetic chemistry due to its dynamic structural transformations (Doering & Roth, 1963).
The compound has been shown to form non-aromatic cyclic products under base treatment, which suggests its utility in the synthesis of various cyclic compounds (Eglinton, Raphael, & Zabkiewicz, 1969).
In polymer chemistry, Octa-1,3,7-triene derivatives, like oligo and poly(3-hexyl thiophene), have been analyzed to understand their molecular structures. This research is crucial for developing advanced materials with specific properties (Brambilla et al., 2014).
Octa-1,3,7-triene's photochemical properties have been investigated, revealing its thermal and photochemical reactivity. Such studies are essential in photochemistry and the design of light-responsive materials (Asplund, Bender, & Dolman, 1994).
The compound has been utilized in the synthesis of complex chlorinated structures, like Octachlorobicyclo[3.3.0]octa-1,4,6-triene. These studies have implications in the synthesis of halogenated organic compounds, which are often used in pharmaceuticals and agrochemicals (Kusuda, 1983).
Octa-1,3,7-triene has also been explored in the context of natural product synthesis. For example, its derivatives have been used in synthesizing structures like 6,8-dioxabicyclo[3.2.1]octanes, which are found in various natural products (Burke, Müller, & Beaudry, 1999).
Its derivatives have been employed in studying the chemistry of metal carbonyls, an area crucial in organometallic chemistry and catalysis (Cooke et al., 1976).
The radical cation of Octa-1,3,7-triene has been characterized, providing insights into its electronic properties and potential applications in electronic materials (Gerson, Meijere, & Qin, 1989).
Its use in hydroformylation reactions has been explored, indicating its potential in industrial organic synthesis and the production of aldehydes (Grigg, Reimer, & Wade, 1983).
Studies on the heats of formation and molecular structure of Octa-1,3,7-triene derivatives contribute to a better understanding of their thermodynamic properties, essential in material design and chemical engineering (Castaño et al., 1998).
The compound's involvement in sigmatropic shifts, a type of pericyclic reaction, has been examined. This research has implications for understanding reaction mechanisms and designing new synthetic pathways (Leach, Catak, & Houk, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
octa-1,3,7-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-5,7H,1-2,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJHDEXGCKAXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905253 | |
| Record name | Octa-1,3,7-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octa-1,3,7-triene | |
CAS RN |
1002-35-3 | |
| Record name | 1,3,7-Octatriene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octa-1,3,7-triene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octa-1,3,7-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octa-1,3,7-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)
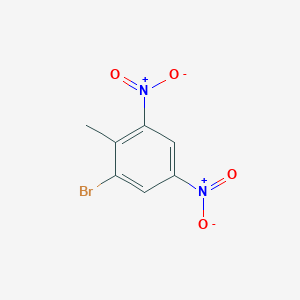
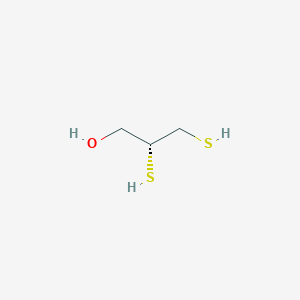
![Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-](/img/structure/B93173.png)
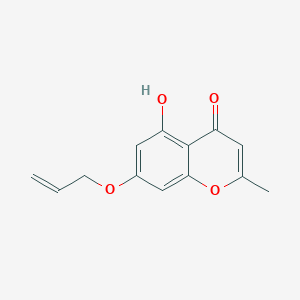
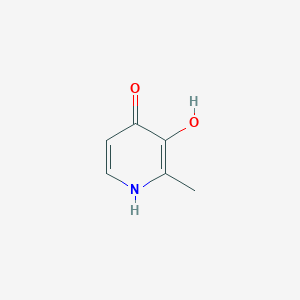
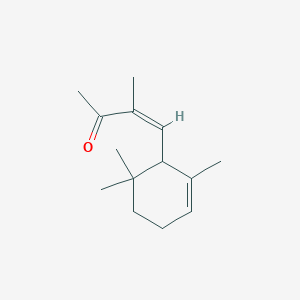

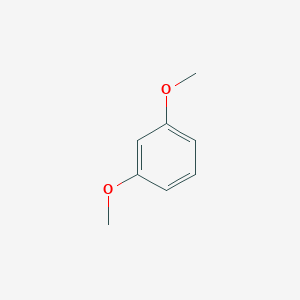
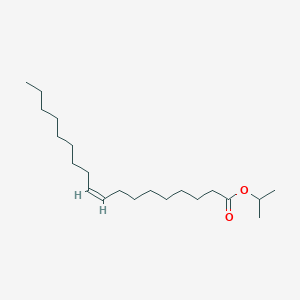
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
